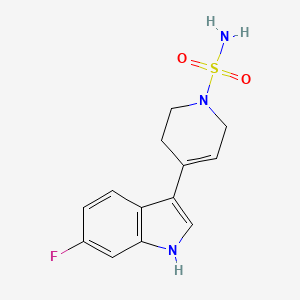![molecular formula C25H35N7O3 B10835524 7-[4-[[6-(cyclohexylamino)-7-methylpurin-2-yl]amino]phenoxy]-N-hydroxyheptanamide](/img/structure/B10835524.png)
7-[4-[[6-(cyclohexylamino)-7-methylpurin-2-yl]amino]phenoxy]-N-hydroxyheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29671355-Compound-43: is a small molecular drug developed by the Regents of the University of Colorado. It is known for its inhibitory action on histone deacetylase 1 (HDAC1) and histone deacetylase 10 (HDAC10) . This compound has shown potential in various therapeutic applications, particularly in the treatment of cancers and other diseases involving epigenetic regulation.
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID29671355-Compound-43 are proprietary and patented. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
PMID29671355-Compound-43 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield hydroxylated derivatives, while reduction may produce deoxygenated products .
Scientific Research Applications
PMID29671355-Compound-43 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of histone deacetylases and their role in epigenetic regulation.
Biology: It is used to investigate the effects of histone deacetylase inhibition on gene expression and cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those involving aberrant epigenetic regulation.
Industry: It may be used in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mechanism of Action
The mechanism of action of PMID29671355-Compound-43 involves the inhibition of histone deacetylase 1 (HDAC1) and histone deacetylase 10 (HDAC10). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, PMID29671355-Compound-43 promotes histone acetylation, resulting in chromatin relaxation and increased gene expression. This mechanism is particularly relevant in the context of cancer, where aberrant histone deacetylase activity can lead to the silencing of tumor suppressor genes .
Comparison with Similar Compounds
PMID29671355-Compound-43 can be compared with other histone deacetylase inhibitors, such as:
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in the treatment of peripheral T-cell lymphoma.
Panobinostat: A pan-histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.
The uniqueness of PMID29671355-Compound-43 lies in its specific inhibitory action on histone deacetylase 1 and histone deacetylase 10, which may offer distinct therapeutic advantages compared to other histone deacetylase inhibitors .
Properties
Molecular Formula |
C25H35N7O3 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
7-[4-[[6-(cyclohexylamino)-7-methylpurin-2-yl]amino]phenoxy]-N-hydroxyheptanamide |
InChI |
InChI=1S/C25H35N7O3/c1-32-17-26-23-22(32)24(27-18-9-5-4-6-10-18)30-25(29-23)28-19-12-14-20(15-13-19)35-16-8-3-2-7-11-21(33)31-34/h12-15,17-18,34H,2-11,16H2,1H3,(H,31,33)(H2,27,28,29,30) |
InChI Key |
RYYJQDSPRGRHMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)NC3=CC=C(C=C3)OCCCCCCC(=O)NO)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylphenoxy)-4H-imidazo[1,5-a]indole](/img/structure/B10835446.png)

![N-[(1S,9aR)-1-phenyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]-2-methoxy-6-methylsulfanyl-4-(trifluoromethyl)benzamide](/img/structure/B10835460.png)
![2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B10835468.png)
![[4-[1-hydroxy-2-(7-methyl-6-phenyl-5H-pyrrolo[1,2-c]imidazol-5-yl)ethyl]piperidin-1-yl]-phenylmethanone](/img/structure/B10835470.png)

![3-[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-1-methyl-3,4-dihydro-2H-quinolin-2-yl]benzoic acid](/img/structure/B10835484.png)
![N-hydroxy-7-[pyrazin-2-yl(pyrimidin-5-yl)amino]heptanamide](/img/structure/B10835492.png)

![4-[(dipyridin-2-ylamino)methyl]-N-hydroxybenzamide](/img/structure/B10835499.png)
![1'-Benzyl-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B10835503.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835507.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835519.png)
![2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide](/img/structure/B10835527.png)
